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Compound of Interest

Compound Name: (5-Chlorothiophen-3-YL)methanol

Cat. No.: B1357866

An In-depth Technical Guide to the Chemical Properties and Applications of (5-
Chlorothiophen-3-YL)methanol

Introduction: Heterocyclic compounds, particularly those containing thiophene rings, are
cornerstones in the field of medicinal chemistry and drug discovery. Their unique electronic
properties and ability to act as bioisosteres for phenyl groups make them privileged scaffolds in
the design of novel therapeutic agents. The introduction of substituents, such as chlorine and a
hydroxymethyl group, further functionalizes the thiophene core, creating versatile intermediates
ripe for molecular elaboration. This guide provides a comprehensive technical overview of (5-
Chlorothiophen-3-YL)methanol, a key building block for researchers, chemists, and drug
development professionals. We will delve into its physicochemical properties, spectroscopic
signature, synthesis, reactivity, and potential applications, offering field-proven insights
grounded in authoritative chemical principles.

Chapter 1: Physicochemical & Structural Properties

(5-Chlorothiophen-3-YL)methanol is an organic compound featuring a thiophene ring
substituted at the 5-position with a chlorine atom and at the 3-position with a hydroxymethyl
group. The chlorine atom, being electronegative, acts as an electron-withdrawing group, which
influences the electron density distribution and reactivity of the thiophene ring.[1] The primary
alcohol functional group provides a key handle for a wide array of subsequent chemical
transformations.
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Structural and Identity Data

Below is a summary of the key identification and structural parameters for (5-Chlorothiophen-
3-YL)methanol.

Property Value Source

(5-chlorothiophen-3-

IUPAC Name [2]
yl)methanol

CAS Number 73919-87-6 [2]

Molecular Formula CsHsCIOS [2][3]

Molecular Weight 148.61 g/mol [2][3]

Canonical SMILES C1=C(Sc=C1co)Cl [3]
RJCDMSXITBOXRL-

InChl Key [2][3]

UHFFFAOYSA-N

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; S1 [label="S"]; CI1
[label="CI"]; C5 [label="CH20H"];

// Position nodes C1 -- C2 [label="", len=1.5]; C2 -- S1 [label="", len=1.5]; S1 -- C3 [label="",
len=1.5]; C3 -- C4 [label="", len=1.5]; C4 -- C1 [label="", len=1.5]; C3 -- CI1 [label="", len=1.5];
C1 -- C5 [label="", len=1.5];

// Double bonds (not directly supported, represented by structure) // Thiophene structure is
implied by connectivity

/I Invisible nodes for positioning labels pos2 [label="H", pos="0.5,2.0!", shape=none]; pos4
[label="H", pos="3.0,2.0!", shape=none];

} Caption: 2D Structure of (5-Chlorothiophen-3-YL)methanol.

Physical Properties

While specific, experimentally verified melting and boiling points are not consistently reported in
the literature, the physical state is generally described as a colorless to pale yellow liquid or a
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low-melting-point solid.[1]

Property Description Source

Colorless to pale yellow liquid
Appearance ] i [1]
or low-melting solid.

Poor solubility in water.
Soluble in common organic
B solvents such as ethanol,
Solubility [1]
acetone, ether,
dichloromethane, and

chloroform.

) Expected to be slightly higher
Density [1]
than water.

Possesses a degree of
Volatility volatility that increases with [1]

temperature.

Chapter 2: Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of (5-
Chlorothiophen-3-YL)methanol. While a publicly available, peer-reviewed spectrum was not
identified, the expected NMR and IR signatures can be reliably predicted based on established
principles of organic spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)

The proton (*H) and carbon (*3C) NMR spectra are definitive for structural elucidation. The
following are predicted chemical shifts (in ppm) in a standard solvent like CDClIs, referenced to
TMS at 0 ppm.[4][5]

1H NMR Spectrum (Predicted):
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0 ~7.1-7.3 ppm (d, 1H): Thiophene ring proton at C4 (H-4), appearing as a doublet due to
coupling with H-2.

0 ~6.9-7.1 ppm (d, 1H): Thiophene ring proton at C2 (H-2), appearing as a doublet due to
coupling with H-4.

0 ~4.7 ppm (s, 2H): Methylene protons (-CH20H) of the hydroxymethyl group. The singlet
nature arises from the absence of adjacent protons.

0 ~1.5-2.5 ppm (s, 1H, broad): Hydroxyl proton (-OH). This peak is often broad and its
position is highly dependent on concentration and solvent.

13C NMR Spectrum (Predicted):[6]

0 ~140-145 ppm: Quaternary thiophene carbon at C3, bonded to the hydroxymethyl group.

0 ~125-130 ppm: Quaternary thiophene carbon at C5, bonded to the chlorine atom.

0 ~124-128 ppm: Thiophene carbon at C4.

0 ~121-125 ppm: Thiophene carbon at C2.

0 ~60-65 ppm: Methylene carbon (-CH20H) of the hydroxymethyl group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands corresponding to its
functional groups.

e ~3200-3500 cm~! (broad): O-H stretching vibration from the alcohol group.

e ~2850-2960 cm~1: C-H stretching vibrations from the methylene and thiophene ring C-H
bonds.

e ~1400-1500 cm~1: C=C stretching vibrations within the aromatic thiophene ring.
e ~1000-1050 cm~1: C-O stretching vibration of the primary alcohol.

e ~700-800 cm~1: C-ClI stretching vibration.
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Chapter 3: Synthesis and Purification

The most direct and common synthetic route to (5-Chlorothiophen-3-YL)methanol is through
the chemoselective reduction of a suitable carbonyl precursor, such as 5-chlorothiophene-3-
carbaldehyde or 5-chlorothiophene-3-carboxylic acid. The reduction of the aldehyde is
generally preferred as it can be accomplished under mild conditions with high yields.

@thiophene%—carbaldehyde

NaBHa4, Methanol

(5—Chlorothiophen—3—YL)@

Click to download full resolution via product page

Experimental Protocol: Synthesis via Aldehyde
Reduction

This protocol describes a standard laboratory procedure for the synthesis of (5-
Chlorothiophen-3-YL)methanol from 5-chlorothiophene-3-carbaldehyde.[7][8]

Materials:

5-Chlorothiophene-3-carbaldehyde (1.0 eq)

Sodium borohydride (NaBHa4) (1.1 eq)

Methanol (MeOH), anhydrous

Dichloromethane (DCM)

1M Hydrochloric Acid (HCI)
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Saturated Sodium Bicarbonate (NaHCOs3) solution

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSQa4) or Sodium Sulfate (Na2S0a)

Procedure:

Dissolution: Dissolve 5-chlorothiophene-3-carbaldehyde (1.0 eq) in anhydrous methanol in a
round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

Reduction: Add sodium borohydride (1.1 eq) portion-wise to the stirred solution over 15-20
minutes, ensuring the temperature remains below 10 °C. The causality for slow, portion-wise
addition is to control the exothermic reaction and prevent runaway hydrogen gas evolution.

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room
temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer
Chromatography (TLC) until the starting aldehyde is fully consumed.

Quenching: Carefully quench the reaction by slowly adding 1M HCI at 0 °C until the bubbling
ceases and the pH is slightly acidic. This step neutralizes the excess NaBH4 and the
resulting borate esters.

Solvent Removal: Remove the methanol from the mixture under reduced pressure using a
rotary evaporator.

Extraction: To the remaining aqueous residue, add dichloromethane (DCM) and transfer to a
separatory funnel. Extract the aqueous layer with DCM (3x). The organic layers contain the
desired product.

Washing: Combine the organic extracts and wash sequentially with saturated NaHCOs
solution (to remove any residual acid) and brine (to aid in drying).

Drying and Filtration: Dry the organic layer over anhydrous MgSOa or Naz2SOa4, then filter to
remove the drying agent.

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1357866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

« Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If
necessary, purify further using silica gel column chromatography, typically with a
hexane/ethyl acetate gradient, to obtain pure (5-Chlorothiophen-3-YL)methanol.

Chapter 4: Chemical Reactivity and Derivatization

The reactivity of (5-Chlorothiophen-3-YL)methanol is dominated by its primary alcohol
function and the substituted thiophene ring.

» Reactions of the Hydroxymethyl Group: The primary alcohol is a versatile functional group
that can undergo a wide range of transformations:

Oxidation: Can be oxidized back to the aldehyde using mild reagents (e.g., PCC, DMP) or
to the carboxylic acid using stronger oxidizing agents (e.g., KMnQOas, Jones reagent).

o

o Etherification: Can be converted to ethers, such as methyl or benzyl ethers, under
Williamson ether synthesis conditions (e.g., NaH, alkyl halide) or other methods.[9]

o Esterification: Reacts with carboxylic acids (Fischer esterification) or acyl chlorides to form
esters.

o Halogenation: The hydroxyl group can be replaced by a halogen (e.g., using SOCIz, PBrs)
to form the corresponding halomethylthiophene, a reactive alkylating agent.

» Reactions of the Thiophene Ring:

o Electrophilic Aromatic Substitution: The thiophene ring can undergo electrophilic
substitution (e.g., nitration, halogenation, acylation), although the presence of the electron-
withdrawing chlorine atom will deactivate the ring and direct incoming electrophiles.

o Metal-Catalyzed Cross-Coupling: The C-CI bond can participate in cross-coupling
reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of aryl,
alkyl, or amino groups at the C5 position. This is a powerful method for building molecular

complexity.
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Chapter 5: Applications in Drug Discovery &
Medicinal Chemistry

Chlorothiophene derivatives are valuable intermediates in the synthesis of active
pharmaceutical ingredients (APIs). Thiophene rings are often used as bioisosteres for benzene
rings, offering modulated metabolic stability and solubility profiles. The chloro-substituent can
enhance binding affinity through halogen bonding or by blocking a site of metabolism.

While specific, publicly documented syntheses using (5-Chlorothiophen-3-YL)methanol as a
direct starting material are not widespread, its utility can be inferred from its structure. It serves
as an ideal precursor for compounds where a (5-chloro-3-thienyl)methyl moiety is required. For
instance, after converting the alcohol to a leaving group (e.g., mesylate or halide), it can be

used to alkylate amines, phenols, or other nucleophiles to build more complex drug candidates.

Several important drugs contain a chlorothiophene core, highlighting the importance of
intermediates like this one. For example:

¢ Rivaroxaban: An anticoagulant, contains a 5-chlorothiophene-2-carboxamide moiety.[10][11]

e Brinzolamide: An anti-glaucoma drug, is synthesized from a 3-acetyl-5-chlorothiophene-2-
sulfonamide intermediate.[12]

The structural motif present in (5-Chlorothiophen-3-YL)methanol makes it a highly relevant
building block for the synthesis of analogues of these and other emerging therapeutic agents.

Chapter 6: Safety, Handling, and Storage

As a laboratory chemical, (5-Chlorothiophen-3-YL)methanol requires careful handling. While
a specific, validated Safety Data Sheet (SDS) for this compound is not readily available, safety
protocols should be based on its functional groups and data from structurally similar
compounds, such as its carboxylic acid precursor.[13]

Hazard Identification (Anticipated):
o Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

« Irritation: Likely to cause skin and serious eye irritation.
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» Organ Toxicity: As with many organic solvents and reagents, may cause respiratory irritation.
Recommended Handling Procedures:
e Use only in a well-ventilated area, preferably within a chemical fume hood.[14][15]

o Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat,
and chemical-resistant gloves (e.g., nitrile).[16]

e Avoid breathing vapors or mists.[14]

e Wash hands thoroughly after handling.[15]

o Keep away from heat, sparks, and open flames.
Storage:

o Store in a tightly sealed, corrosion-resistant container.[1]
o Keep in a cool, dry, and well-ventilated place.[1]

o Store away from incompatible materials such as strong oxidizing agents, strong acids, and
strong bases.[1]

Conclusion

(5-Chlorothiophen-3-YL)methanol is a valuable and versatile chemical intermediate with
significant potential in organic synthesis and drug discovery. Its dual functionality—a reactive
primary alcohol and a functionalized thiophene ring—provides a platform for extensive
chemical modification. While detailed experimental data in the public domain is limited, its
properties and reactivity can be confidently predicted from fundamental chemical principles.
This guide provides the necessary technical foundation for researchers to safely handle,
synthesize, and strategically employ this compound in the pursuit of novel chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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